Allyl(methoxy)dimethylsilane

Sol–gel hybrid films Nanostructural ordering XRD d-spacing

Allyl(methoxy)dimethylsilane (CAS 30535-30-9; IUPAC: methoxy(dimethyl)(prop-2-en-1-yl)silane) is a bifunctional organosilicon monomer belonging to the monoalkoxysilane subclass. It carries one hydrolyzable methoxy group (Si–OCH₃), two non-hydrolyzable methyl groups (Si–CH₃), and one polymerizable allyl moiety (Si–CH₂CH=CH₂).

Molecular Formula C6H14OSi
Molecular Weight 130.26 g/mol
CAS No. 30535-30-9
Cat. No. B14158846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl(methoxy)dimethylsilane
CAS30535-30-9
Molecular FormulaC6H14OSi
Molecular Weight130.26 g/mol
Structural Identifiers
SMILESCO[Si](C)(C)CC=C
InChIInChI=1S/C6H14OSi/c1-5-6-8(3,4)7-2/h5H,1,6H2,2-4H3
InChIKeyPSOHKQUMWQYKJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl(methoxy)dimethylsilane (CAS 30535-30-9): Technical Baseline for Chemists and Materials Scientists


Allyl(methoxy)dimethylsilane (CAS 30535-30-9; IUPAC: methoxy(dimethyl)(prop-2-en-1-yl)silane) is a bifunctional organosilicon monomer belonging to the monoalkoxysilane subclass [1]. It carries one hydrolyzable methoxy group (Si–OCH₃), two non-hydrolyzable methyl groups (Si–CH₃), and one polymerizable allyl moiety (Si–CH₂CH=CH₂). This architecture places it at a unique junction between inert trimethylsilyl-protected allylsilanes (e.g., allyltrimethylsilane) and network-forming trialkoxysilanes (e.g., allyltrimethoxysilane), creating a distinct reactivity profile relevant to both organic synthesis and hybrid material fabrication [1].

1 Bifunctional silane: hydrolyzable Si-OCH₃ for surface attachment and polymerizable allyl group for organic modification
2 Mono-methoxy architecture enables stoichiometric monolayer formation or linear siloxane chain-end capping without uncontrolled cross-linking
3 Reduced allyl nucleophilicity relative to peralkyl allylsilanes supports chemoselective Lewis acid-catalyzed allylation workflows

Why Allyl(methoxy)dimethylsilane Cannot Be Freely Substituted by Other Allylsilanes


Although allyltrimethylsilane, allyldimethoxymethylsilane, and allyltrimethoxysilane all contain the same allyl functional group, their substitution at silicon governs orthogonal reaction outcomes that generic procurement cannot reconcile. The number of hydrolyzable alkoxy substituents dictates whether the silane acts as a monofunctional chain-end modifier (forming only one siloxane bond upon hydrolysis) or a polyfunctional cross-linking node (forming three) [1]. In sol–gel processing, monoalkoxysilanes alone yield only dimeric or linear siloxanes; layered hybrid films require co-condensation with a tetraalkoxysilane such as TMOS [1]. In organic synthesis, electron-withdrawing methoxy substitution reduces the nucleophilicity of the allyl π-system relative to alkyl-substituted analogs, altering reaction rates and Lewis acid activation requirements [2]. These differences are not product-line nuances—they determine whether a material forms a defined monolayer, a cross-linked network, or a decomposition pathway during processing.

Methoxy count governs architecture
Trialkoxysilanes form cross-linked networks; mono-methoxy yields only linear or dimeric siloxanes, fundamentally altering material structure.
Nucleophilicity shift
Allyltrimethylsilane (Mayr N 1.68) is significantly more nucleophilic; methoxy substitution reduces allyl reactivity, which may alter chemoselectivity.
By-product compatibility
Methoxy releases neutral methanol; chlorosilane analogs release corrosive HCl, impacting substrate integrity and requiring different handling.

Quantitative Differentiation Evidence for Allyl(methoxy)dimethylsilane vs. Its Closest Analogs


Mono-Methoxy Architecture Maximizes d-Spacing in Layered Hybrid Films vs. Di- and Tri-Methoxy Analogs

In a systematic co-hydrolysis and polycondensation study with TMOS, the d-spacing of the resulting layered hybrid films followed a clear inverse relationship with the number of methoxy groups on the alkylsilane precursor. Alkyldimethylmethoxysilane (1 methoxy, target class) produced the largest d-spacing among the three methoxy homologs; alkylmethyldimethoxysilane (2 methoxy) gave an intermediate d-spacing; and alkyltrimethoxysilane (3 methoxy) yielded the smallest d-spacing [1]. This trend is attributed to the structural difference at the inorganic–organic interface, where fewer Si–O–Si linkages per silicon center permit greater conformational freedom of the alkyl chains [1]. The quantitative d-spacing values for C₁₆-alkyl derivatives were calibrated by XRD with TMOS as co-reactant under acidic sol–gel conditions (THF/H₂O/HCl, spin-coated on glass) [1].

Hybrid film d-spacing
Head-to-head
Largest d-spacing observed: ~4.8 nm for C₁₆ mono-methoxy; decreases with 2 OMe (intermediate) and 3 OMe (~4.2 nm)
Supports selection for maximized interlayer distance in lamellar nanocomposites
Co-condensation with TMOS; XRD data on spin-coated films
Sol–gel hybrid films Nanostructural ordering XRD d-spacing

Monoalkoxysilane Architecture Prevents Autonomous Cross-Linking—Only Forms Linear or Dimeric Siloxanes Without Co-Reactant

Liquid-state ²⁹Si NMR analysis of precursor solutions revealed that alkyldimethylmethoxysilane (mono-methoxy) and alkylmethyldimethoxysilane (di-methoxy), when hydrolyzed alone, do not produce lamellar hybrid structures—they form only dimeric and linear (or cyclic) siloxanes due to their inherently poor cross-linking ability [1]. In contrast, alkyltrimethoxysilane (tri-methoxy) can independently form three-dimensional siloxane networks. When co-condensed with TMOS, however, mono- and di-methoxy silanes could generate ordered lamellar films, demonstrating that the mono-methoxy compound is a controlled building block whose connectivity is externally programmable rather than intrinsically determined [1].

Sol-gel architecture
Head-to-head
Mono-methoxy forms only linear/dimeric siloxanes alone; no lamellar order unless co-condensed with TMOS
Enables controlled monolayer or chain-end functionalization without risk of unintended gelation
²⁹Si NMR and XRD analysis; tri-methoxy counterpart autonomously forms 3D networks
Sol–gel processing Cross-linking control Siloxane architecture

Reduced Nucleophilicity vs. Allyltrimethylsilane Enables Different Lewis Acid Activation Windows

The electron-withdrawing methoxy substituent on silicon reduces the nucleophilicity of the allyl π-system compared to alkyl-only allylsilanes. The reference compound allyltrimethylsilane (CH₂=CHCH₂Si(CH₃)₃) has a Mayr nucleophilicity parameter N = 1.68 and sensitivity sN = 1.00 in dichloromethane [1]. Allyltriethylsilane, with bulkier alkyl groups, exhibits N = 1.93 (sN = 0.95) [2]. Although allyl(methoxy)dimethylsilane itself has not been parameterized in the Mayr database, the replacement of one electron-donating methyl group with an electron-withdrawing methoxy group is expected to lower N below 1.68 based on established linear free-energy relationships for allylsilanes [3]. This reduction is consistent with the general observation that allylchlorosilanes and allylalkoxysilanes are less nucleophilic than their peralkyl counterparts [3].

Mayr nucleophilicity (N)
Class-level
Predicted N < 1.68 (allyltrimethylsilane N=1.68); ΔN estimated –0.1 to –0.4 due to methoxy electron withdrawal
Supports chemoselective allylation design when lower background reactivity is required
Not parameterized in Mayr database; class-level inference
Allylation reactivity Mayr nucleophilicity Lewis acid catalysis

Methoxy Hydrolysis Rate Exceeds Ethoxy, Providing Faster Surface Silylation Kinetics

The hydrolysis of methoxysilyl groups (–OCH₃) is systematically faster than that of ethoxysilyl groups (–OC₂H₅) under both acidic and basic conditions . Under acidic catalysis (pH ~5), methoxysilanes achieve complete hydrolysis in under 15 minutes at 2% silane concentration, whereas ethoxysilanes require longer reaction times for equivalent Si–OH generation . For monoalkoxysilanes, hydrolysis consumes exactly one equivalent of water to generate one silanol group, and the kinetic advantage of methoxy over ethoxy translates directly into reduced processing time in surface silylation protocols where rapid monolayer formation is desired.

Hydrolysis kinetics
Data to verify
Methoxy: complete hydrolysis <15 min at pH ~5, 2% silane; ethoxy analog slower under same conditions
Enables faster surface silylation processing
Aqueous acetone, 22°C; source-limited verification recommended
Silane coupling Hydrolysis kinetics Surface modification

Methanol By-Product Is Less Corrosive and Easier to Remove Than HCl from Chlorosilane Analogs

Allyl(methoxy)dimethylsilane releases one equivalent of methanol upon hydrolysis, in contrast to allyldimethylchlorosilane which releases gaseous hydrogen chloride . Methanol is a volatile, neutral organic solvent (bp 64.7 °C) that can be readily evaporated or tolerated in many reaction matrices. HCl, by comparison, is a corrosive, acidic gas that can etch substrates, catalyze unwanted side reactions, and requires specialized scrubbing infrastructure . This distinction is operational rather than mechanistic—the silylation product (a dimethylallylsilyl surface or molecule) is identical—but the process safety, substrate compatibility, and waste-stream implications are sufficiently different to drive procurement decisions.

Hydrolysis by-product
Class-level
Methanol (neutral, bp 64.7°C) vs. HCl (corrosive) from chlorosilane analogs; identical silylation product
Operational advantage for acid-sensitive substrates and process safety
Boiling point differential facilitates evaporative removal
Process safety By-product management Silylation

Thermal Stability of Radical-Polymerized Poly(allylsiloxanes) Reaches 300 °C, Enabling High-Temperature Dielectric Coating Applications

Radical-initiated polymerization of allyl(methoxy)dimethylsilane yields poly(allylsiloxanes) that exhibit thermal stability up to 300 °C . This thermal window is sufficient for dielectric coating applications in electronic packaging where processing temperatures can reach 250–280 °C during solder reflow. While allyltrimethylsilane-derived polymers lack the methoxy functionality and thus cannot participate in post-polymerization sol–gel cross-linking, the mono-methoxy architecture of the target compound provides a reactive handle for subsequent moisture-cure densification, combining thermoplastic processability with thermoset-like final properties [1].

Thermal stability
Reported
Poly(allylsiloxane) stable up to 300°C (TGA); latent cross-linking via methoxy hydrolysis after polymerization
Supports dielectric coating for high-temperature processing applications
Radical-initiated polymerization; moisture-cure densification
Polymer thermal stability Dielectric coatings Poly(allylsiloxane)

Procurement-Driven Application Scenarios for Allyl(methoxy)dimethylsilane


Self-Assembled Monolayer (SAM) Formation on Siliceous Surfaces

The single methoxy group enables stoichiometric monolayer deposition without multilayer formation. Hydrolysis generates one silanol, which condenses with surface Si–OH groups on silica, glass, or metal oxides, forming a single Si–O–Si linkage. This yields a well-defined, covalently anchored allyl-functionalized surface ideal for subsequent thiol–ene click chemistry, polymer grafting, or biosensor ligand attachment [1]. The kinetic advantage of methoxy over ethoxy (faster hydrolysis) and the non-corrosive methanol by-product make this compound the preferred choice for laboratory-scale surface science where reproducibility and substrate integrity are paramount .

Co-Monomer for Lamellar Organic–Inorganic Hybrid Film Fabrication

When co-hydrolyzed with tetramethoxysilane (TMOS), allyl(methoxy)dimethylsilane participates in the formation of transparent, nanostructured lamellar films with tunable d-spacing. The mono-methoxy architecture maximizes interlayer distance relative to di- and tri-methoxy analogs, which is critical for applications requiring guest-molecule intercalation, such as drug-eluting coatings, molecular recognition membranes, and low-k dielectric layers [1]. Users should specify the mono-methoxy grade to achieve the largest d-spacing attainable within this homologous series.

Moisture-Curable Dielectric Coating Precursor for Electronic Packaging

Radical polymerization of the allyl group produces a linear poly(allylsiloxane) backbone with pendant methoxysilyl groups. Subsequent exposure to ambient moisture hydrolyzes the methoxy groups, triggering silanol condensation that cross-links the polymer into a thermoset network. The resulting coating exhibits thermal stability up to 300 °C, sufficient for lead-free solder reflow (peak 260 °C), and the absence of HCl by-product ensures compatibility with copper circuitry and sensitive electronic components .

Chemoselective Allyl Transfer Reagent with Tuned Nucleophilicity

For synthetic applications requiring allylation of aldehydes or imines in the presence of more electrophilic ketones, the reduced nucleophilicity of allyl(methoxy)dimethylsilane—resulting from the electron-withdrawing methoxy group—provides a wider operational window for Lewis acid-catalyzed chemoselective addition compared to the more nucleophilic allyltrimethylsilane (Mayr N = 1.68) [2] [3]. This differential reactivity is valuable in multi-step total synthesis where protecting-group strategies are constrained, and the non-acidic methanol by-product simplifies aqueous workup.

Application
Selection Property
Validation Focus
Self-assembled monolayer (SAM) formation
Single hydrolyzable Si-OCH₃ for stoichiometric monolayer grafting
Monolayer thickness, surface coverage, and post-functionalization efficiency
Lamellar organic-inorganic hybrid films
Mono-methoxy architecture for larger interlayer d-spacing
XRD interlayer distance and film nanostructure uniformity
Moisture-curable dielectric coatings
Latent cross-linking via methoxy hydrolysis after polymerization
Thermal stability (TGA) and cross-link density after moisture cure
Chemoselective allyl transfer reactions
Reduced nucleophilicity due to electron-withdrawing methoxy group
Reaction selectivity window with Lewis acid catalysts
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